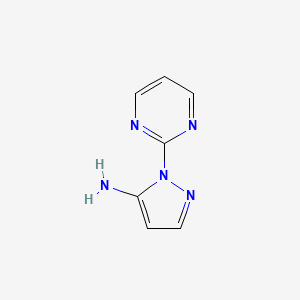

1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyrimidine and pyrazole moieties in a single molecule provides unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves the condensation of appropriate pyrimidine and pyrazole precursors. One common method is the cyclization of a pyrimidine derivative with a hydrazine compound under acidic or basic conditions. The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sodium acetate.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes the formation of intermediate compounds, followed by cyclization and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The amino group at position 5 of the pyrazole ring serves as a nucleophile in reactions with electrophiles. For example:

-

Reaction with aryl halides :

Under basic conditions, the NH2 group undergoes substitution with aryl halides to form N-aryl derivatives. This reaction is facilitated by palladium catalysts in Suzuki-Miyaura couplings .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | Pd(PPh3)4, K2CO3, DMF, 80°C | 4-Aryl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | 70–85% |

Multicomponent Domino Reactions

This compound participates in domino reactions with arylglyoxals to synthesize fused heterocycles:

-

Formation of pyrazolo-fused 1,7-naphthyridines :

Reacting with arylglyoxals (1:1 ratio) in DMF under microwave irradiation yields dipyrazolo-fused 1,7-naphthyridines via tandem condensation, C–C bond formation, and cyclization .

| Arylglyoxal | Catalyst | Product | Yield |

|---|---|---|---|

| 4-NO2-C6H4-COCHO | p-TsOH | 7-Nitro-dipyrazolo[1,7-a:3',4'-d]naphthyridine | 62% |

-

Pyrrole synthesis :

A 1:2 ratio with arylglyoxals produces pyrrolo[2,3-c]pyrazoles under similar conditions .

Cycloaddition and Ring-Opening Reactions

The pyrazole ring engages in cycloadditions:

-

Click chemistry with azides :

Reacts with methyl propiolate via Huisgen 1,3-dipolar cycloaddition to form triazoles, which rearrange upon pyrolysis to pyrazolo[1,5-a]pyrimidin-7-ones .

| Azide | Conditions | Product | Yield |

|---|---|---|---|

| Methyl propiolate | CuCl, DMF, 100°C | Pyrazolo[1,5-a]pyrimidin-7-one | 52% |

Functionalization via C–H Activation

Palladium-catalyzed C–H arylation at position 3 or 6 of the pyrazole ring enables late-stage diversification :

| Position | Catalyst System | Arylating Agent | Yield |

|---|---|---|---|

| C3 | Pd(OAc)2, AgOAc, HFIP | Ar-I | 68–82% |

| C6 | PdCl2, K2S2O8, TFA | Ar-B(OH)2 | 55–75% |

Alkylation and Acylation

The primary amine undergoes alkylation or acylation to introduce substituents:

-

N-Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to yield N-alkyl derivatives . -

N-Acylation :

Acetyl chloride in pyridine produces N-acetylated analogs .

Oxidative Transformations

-

Formylation :

Vilsmeier-Haack formylation at position 3 of the pyrazole ring using POCl3/DMF yields aldehydes for further derivatization .

Key Reaction Mechanisms

科学的研究の応用

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of compounds related to 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. A high-throughput screening of a large compound library identified several pyrazolylpyrimidinones with significant activity against Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) studies indicated that the presence of specific nitrogen atoms in the pyrimidine ring is crucial for maintaining activity against Mtb .

Table 1: Antitubercular Activity of Related Compounds

| Compound ID | Minimum Inhibitory Concentration (MIC) | Selectivity Index (SI) |

|---|---|---|

| Compound 1 | X µg/mL | Y |

| Compound 2 | A µg/mL | B |

Note: Specific values for MIC and SI need to be filled based on experimental data from studies.

Anticancer Applications

The pyrazolo[1,5-a]pyrimidine derivatives, including those structurally related to this compound, have shown promise as anticancer agents. Research indicates that these compounds can inhibit key signaling pathways involved in cancer progression, particularly through their action as inhibitors of phosphoinositide 3-kinase (PI3K) . The introduction of various substituents has been shown to enhance their potency and selectivity.

Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

| Compound ID | Target Enzyme | IC50 (µM) | Activity Description |

|---|---|---|---|

| Compound A | PI3K δ | Z | Moderate inhibitor |

| Compound B | Other Kinases | W | Potent inhibitor |

Other Pharmacological Activities

In addition to antitubercular and anticancer activities, compounds like this compound exhibit a range of other pharmacological effects:

- Anti-inflammatory Properties: Some derivatives have shown potential in reducing inflammation through modulation of cytokine production.

- Antiviral Activity: There is emerging evidence supporting the antiviral properties of similar compounds against various viral pathogens.

Case Study 1: Antitubercular Screening

A study conducted at the National Institute of Allergy and Infectious Diseases screened over half a million compounds, resulting in the identification of several pyrazolylpyrimidinones with unique modes of action against Mtb. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity .

Case Study 2: Cancer Therapeutics

Research focusing on pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation in vitro. Various amine substituents were tested for their impact on activity against cancer cell lines, revealing promising candidates for further development .

作用機序

The mechanism of action of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

類似化合物との比較

1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

1-(Pyridin-2-yl)-1H-pyrazol-5-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.

1-(Pyrimidin-2-yl)-1H-imidazol-5-amine: Contains an imidazole ring instead of a pyrazole ring, which may result in different biological activities.

2-(Pyrimidin-2-yl)-1H-pyrazol-5-amine: Positional isomer with the pyrimidine ring attached at a different position, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of pyrimidine and pyrazole rings, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrazole ring substituted at the 1-position with a pyrimidine moiety, which contributes to its unique properties. The presence of nitrogen atoms in both rings enhances its biological activity and reactivity.

This compound primarily acts as a kinase inhibitor , modulating various biological pathways involved in cell proliferation, apoptosis, and inflammation. Its interaction with specific molecular targets, such as kinases, allows it to influence signaling pathways critical for cancer progression and inflammatory responses.

Biological Activities

The compound has demonstrated a range of biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including lung cancer (A549), breast cancer (MCF7), and colorectal cancer (HCT116). For instance, compounds derived from this structure have been reported to inhibit tumor growth with IC50 values as low as 0.07 µM .

- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit pathways related to inflammation, including the NF-kB pathway, which is crucial in inflammatory responses.

Case Studies and Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 0.08 | |

| Anticancer | A549 | 0.07 | |

| Anti-inflammatory | In vitro model | Not specified | |

| Kinase Inhibition | Various kinases | 0.067 |

Notable Studies

- Antiproliferative Study : A study evaluated the anticancer potential of various pyrazole derivatives, including those based on this compound. Results indicated significant inhibition of cell proliferation across multiple cancer types, reinforcing the therapeutic potential of this compound .

- Inflammation Pathway Analysis : Research exploring the anti-inflammatory effects demonstrated that the compound could effectively inhibit NF-kB signaling in human cells, suggesting its utility in treating inflammatory diseases.

- Kinase Targeting : The compound's ability to inhibit specific kinases was illustrated through proteomic studies that mapped its interactions with various protein targets, highlighting its potential as a targeted therapy for cancer treatment .

特性

IUPAC Name |

2-pyrimidin-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-2-5-11-12(6)7-9-3-1-4-10-7/h1-5H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLQZGZKAWTIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。